molecular formula C21H11ClFN3O2 B7731689 (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B7731689
M. Wt: 391.8 g/mol
InChI Key: JSRYSBIHFPQZCA-UKTHLTGXSA-N
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Description

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-oxo-1H-quinazoline and 5-(4-fluorophenyl)furan-2-carbaldehyde. The key steps include:

    Formation of the Enamine Intermediate: This involves the reaction of 6-chloro-4-oxo-1H-quinazoline with an appropriate amine under acidic conditions.

    Aldol Condensation: The enamine intermediate reacts with 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinazolinones or furans.

Scientific Research Applications

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Another compound with a chloro-substituted aromatic ring.

    5-(4-Fluorophenyl)furan-2-carbaldehyde: Shares the furan and fluorophenyl groups.

Uniqueness

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile is unique due to its combination of a quinazolinone core with a furan ring and a nitrile group, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-2-(6-chloro-4-oxo-1H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClFN3O2/c22-14-3-7-18-17(10-14)21(27)26-20(25-18)13(11-24)9-16-6-8-19(28-16)12-1-4-15(23)5-2-12/h1-10H,(H,25,26,27)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRYSBIHFPQZCA-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=O)C4=C(N3)C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=O)C4=C(N3)C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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